

Application Note: Immunofluorescence Staining for TFEB Nuclear Translocation Induced by EN6

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Compound of Interest		
Compound Name:	EN6	
Cat. No.:	B607304	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the immunofluorescence staining and analysis of Transcription Factor EB (TFEB) nuclear translocation in cultured cells following treatment with **EN6**, a small-molecule autophagy activator.

Introduction

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for maintaining cellular homeostasis.[1][2] Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) and sequestered in the cytoplasm.[3][4][5] Upon inhibition of mTORC1 or other cellular stress signals, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[4][6] In the nucleus, TFEB activates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, leading to the formation of new lysosomes and the induction of autophagy.[5]

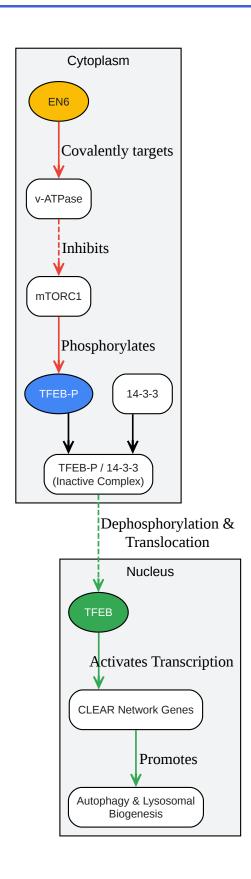
EN6 is a small-molecule autophagy activator that covalently targets the ATP6V1A subunit of the lysosomal v-ATPase.[7] This modification inhibits mTORC1 signaling, leading to increased lysosomal acidification and subsequent activation of TFEB.[7][8] Visualizing the subcellular localization of TFEB through immunofluorescence is a direct and robust method to assess the activity of compounds like **EN6** that modulate the autophagy-lysosomal pathway.



Signaling Pathway of TFEB Regulation

The subcellular localization of TFEB is tightly controlled by a signaling cascade centered around the mTORC1 kinase. In nutrient-rich conditions, mTORC1 is active on the lysosomal surface and phosphorylates TFEB at key serine residues.[3][4] This phosphorylation creates a binding site for 14-3-3 proteins, which retain TFEB in the cytoplasm.[1] **EN6** inhibits mTORC1, leading to the dephosphorylation of TFEB, its release from 14-3-3 proteins, and subsequent translocation into the nucleus.





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Caption: TFEB Signaling Pathway and the effect of EN6.



Experimental Protocol: Immunofluorescence Staining of TFEB

This protocol outlines the steps for treating cells with **EN6**, followed by fixation, permeabilization, and immunostaining to visualize TFEB.

Materials:

- HeLa or U2OS cells
- · 24-well glass-bottom plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **EN6** compound (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
- Primary Antibody: Rabbit anti-TFEB antibody
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium
- Fluorescence microscope

Procedure:



- Cell Seeding: Seed HeLa or U2OS cells onto 24-well glass-bottom plates at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.
- · Compound Treatment:
 - Prepare working solutions of EN6 in complete cell culture medium from a DMSO stock. A final concentration of 25 μM is a good starting point.[8]
 - Include a vehicle control (DMSO) at the same final concentration as the EN6-treated wells.
 - A positive control, such as Torin1 (250 nM for 1-3 hours), can also be included.
 - Remove the old medium from the cells and add the medium containing EN6, DMSO, or Torin1.
 - Incubate for the desired time (e.g., 4 hours).[8]
- Fixation:
 - Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
 - Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Primary Antibody Incubation:

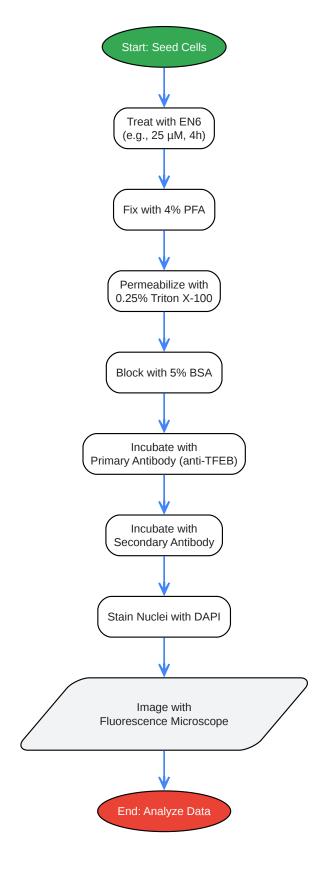


- Dilute the primary anti-TFEB antibody in Blocking Buffer according to the manufacturer's recommendation.
- Aspirate the Blocking Buffer and add the diluted primary antibody solution.
- Incubate overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
 - Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
 - Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1
 hour at room temperature, protected from light.
- Nuclear Staining:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
 - Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Add a drop of antifade mounting medium to each well.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol.





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